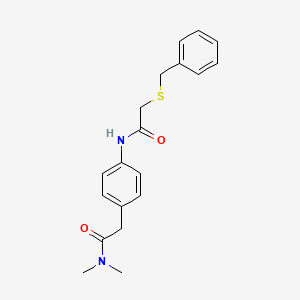
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential as an anticancer agent.
科学研究应用
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy.
作用机制
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide selectively inhibits RNA polymerase I transcription by binding to G-quadruplex structures in the DNA promoter region of the rRNA genes. This leads to the disruption of nucleolar function and the inhibition of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which induces DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide is its selective targeting of cancer cells, which reduces the risk of toxicity to healthy cells. However, this compound has limited solubility in water, which makes it difficult to administer in vivo. In addition, this compound has a short half-life, which limits its effectiveness in vivo.
未来方向
For N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound. This compound may also have potential as a combination therapy with other anticancer agents. Finally, this compound may have potential for the treatment of other diseases, such as inflammatory disorders, where RNA polymerase I transcription plays a role.
合成方法
The synthesis of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide involves several steps, including the reaction of 4-cyclopentylmorpholine with ethyl chloroformate, followed by the reaction of the resulting compound with cyanomethylamine. The final step involves the reaction of the intermediate with 3-(dimethylamino)propionitrile. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
N-(cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-16(8-7-15)14(18)13-11-19-10-9-17(13)12-5-3-4-6-12/h12-13H,2-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIQXLYRKJMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1COCCN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

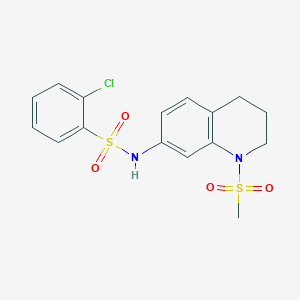
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
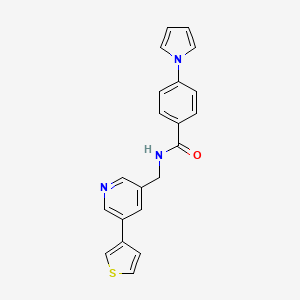
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
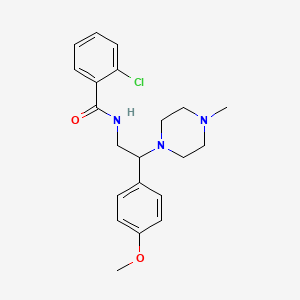
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
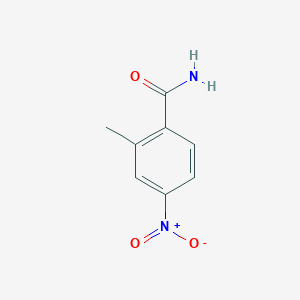
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)

